molecular formula C8H15NO2 B13332427 Methyl (3S,4S)-3-methylpiperidine-4-carboxylate

Methyl (3S,4S)-3-methylpiperidine-4-carboxylate

Cat. No.: B13332427
M. Wt: 157.21 g/mol
InChI Key: BSPJTLUXMCHYGU-RQJHMYQMSA-N
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Description

Methyl (3S,4S)-3-methylpiperidine-4-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-3-methylpiperidine-4-carboxylate can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. For example, the pyrrolidine azide (3S,4S)-9 can be reduced to its amine under mild conditions using triphenylphosphine in tetrahydrofuran-water, followed by protection with di-tert-butyl dicarbonate to give (3S,4S)-10. This compound can then undergo deprotection and further treatment to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl (3S,4S)-3-methylpiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor agonist, depending on its structural modifications. The exact pathways and targets can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S,4S)-3-methylpiperidine-4-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The (3S,4S) configuration may confer unique binding properties to molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (3S,4S)-3-methylpiperidine-4-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

BSPJTLUXMCHYGU-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1C(=O)OC

Canonical SMILES

CC1CNCCC1C(=O)OC

Origin of Product

United States

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